p-Chlorophenylglyoxime
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Overview
Description
p-Chlorophenylglyoxime is a chemical compound that belongs to the class of vic-dioximes These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenylglyoxime typically involves the reaction of p-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the glyoxime by further reaction with hydroxylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: p-Chlorophenylglyoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, particularly with electrophiles, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of p-Chlorophenylglyoxime involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, affecting various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Dimethylglyoxime: Known for its use in analytical chemistry for the detection of nickel.
Benzylamino-p-chlorophenylglyoxime: Similar structure but with different substituents, leading to varied chemical properties.
Anilino-p-chlorophenylglyoxime: Another derivative with distinct biological activities.
Uniqueness: p-Chlorophenylglyoxime is unique due to its specific substituent (p-chloro group) which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting specific biological activities .
Properties
IUPAC Name |
(NZ)-N-[(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-7-3-1-6(2-4-7)8(11-13)5-10-12/h1-5,12-13H/b10-5+,11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOOHWMFLNMYGF-TVNUJMIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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